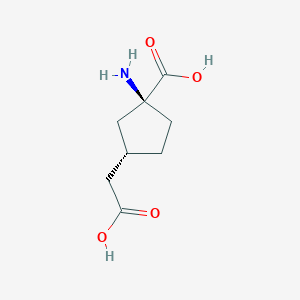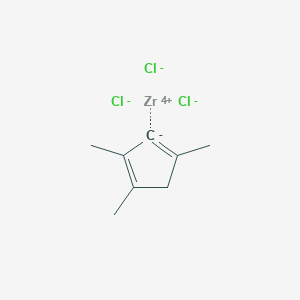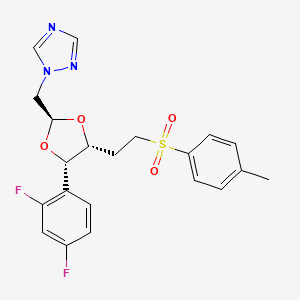
1,3,5-Tri-O-benzoyl-2-désoxy-2-fluoro-α-L-arabinofurannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a synthetic organic compound with the molecular formula C26H21FO7. It is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of benzoyl groups and a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various nucleoside derivatives, which have applications in medicinal chemistry and other scientific fields .
Applications De Recherche Scientifique
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies.
Biological Studies: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
Target of Action
The primary target of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is the DNA synthesis process in cells . By interacting with this process, the compound can exert its effects on cellular proliferation and reproduction .
Mode of Action
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose acts by hindering DNA synthesis . This inhibition results in a blockade against cell growth and potential division , thereby affecting the overall proliferation of cells.
Biochemical Pathways
The compound primarily affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal cell cycle, particularly the S phase where DNA replication occurs. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential induction of cell death . These effects can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves multiple steps starting from arabinofuranose or its derivatives. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of arabinofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-arabinofuranose.
Deoxygenation: The protected arabinofuranose undergoes deoxygenation at the 2-position using reagents like tributyltin hydride and a radical initiator.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Protection: Using industrial-grade benzoyl chloride and pyridine.
Efficient Deoxygenation: Employing continuous flow reactors for the deoxygenation step to improve efficiency.
Controlled Fluorination: Using automated systems to control the fluorination reaction, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis of benzoyl groups.
Oxidation/Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.
Oxidation/Reduction Products: Oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose: A similar compound with a different stereochemistry.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Another fluorinated sugar derivative with a different sugar backbone
Uniqueness
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is unique due to its specific stereochemistry and the presence of both benzoyl and fluorine groups. This combination makes it a valuable intermediate for synthesizing nucleoside analogs with specific biological activities .
Propriétés
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?
A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.
Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?
A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)

